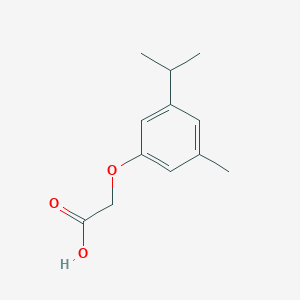
(3-Isopropyl-5-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropyl-5-methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of (3-Isopropyl-5-methylphenoxy)acetic acid can exhibit significant antibacterial and antifungal properties. A study synthesized a series of amino acids and dipeptides based on this compound, revealing potent activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Compounds Derived from this compound
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound 2 | Pseudomonas aeruginosa | Potent |
| Compound 6 | Staphylococcus aureus | Potent |
| Compound 13 | Candida albicans | Potent |
Agricultural Applications
Herbicidal Properties
This compound has been explored for its herbicidal properties. As a phenoxyacetic acid derivative, it acts similarly to well-known herbicides by disrupting plant growth processes. Its application in agricultural settings aims to control weeds effectively while minimizing damage to crops.
Organic Synthesis
Intermediate in Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents .
Case Study: Synthesis of Dipeptides
A notable study involved coupling this compound with amino acid methyl esters using DCC as a coupling agent. The resulting dipeptides were characterized using spectroscopic methods, confirming their structures and potential biological activities .
Cosmetic and Personal Care Products
Skin Care Applications
The incorporation of this compound into skincare formulations has been reported to provide anti-inflammatory benefits and combat acne-causing bacteria. Its pleasant scent also enhances the sensory experience of cosmetic products .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(3-methyl-5-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-4-9(3)5-11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LDMQROYRHYNTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













